molecular formula C13H16F4N2O2 B1462829 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate CAS No. 435345-45-2

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate

Cat. No.: B1462829
CAS No.: 435345-45-2
M. Wt: 308.27 g/mol
InChI Key: OAQNDGKTCWLSBU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is a chemical compound characterized by its unique structure, which includes a piperazine ring, a 4-fluoro-benzyl group, and a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate typically involves the following steps:

  • Benzyl Protection: The 4-fluorobenzyl chloride is reacted with piperazine to form the benzyl-protected piperazine derivative.

  • Trifluoroacetylation: The protected piperazine derivative is then treated with trifluoroacetic anhydride to introduce the trifluoroacetate group.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate can undergo various chemical reactions, including:

  • Oxidation: The fluorobenzyl group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The trifluoroacetate group can be reduced to form the corresponding alcohol.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Fluorobenzoic acid

  • Reduction: 4-Fluorobenzyl alcohol

  • Substitution: Various substituted piperazines

Scientific Research Applications

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate exerts its effects involves its interaction with molecular targets and pathways. The fluorobenzyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The trifluoroacetate group can enhance the compound's stability and bioavailability.

Comparison with Similar Compounds

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is unique due to its specific structural features. Similar compounds include:

  • 1-(3-Fluoro-benzyl)-piperazine trifluoroacetate

  • 1-(2-Fluoro-benzyl)-piperazine trifluoroacetate

  • 1-(4-Chloro-benzyl)-piperazine trifluoroacetate

These compounds differ in the position and type of substituent on the benzyl group, which can lead to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.C2HF3O2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQNDGKTCWLSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-45-2
Record name Piperazine, 1-[(4-fluorophenyl)methyl]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435345-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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